molecular formula C13H11FO2 B6379361 5-(2-Fluorophenyl)-2-methoxyphenol CAS No. 1261988-83-3

5-(2-Fluorophenyl)-2-methoxyphenol

Cat. No.: B6379361
CAS No.: 1261988-83-3
M. Wt: 218.22 g/mol
InChI Key: SYDNIQSRMTUDMT-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-methoxyphenol is a substituted phenolic compound featuring a fluorophenyl group at the 5-position and a methoxy group at the 2-position of the phenol ring. The fluorine atom at the 2-position of the phenyl group likely enhances its electronic properties and metabolic stability compared to non-fluorinated analogs . The methoxy group at the 2-position of the phenol ring may influence solubility and hydrogen-bonding interactions, critical for biological activity or crystallization behavior .

Properties

IUPAC Name

5-(2-fluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDNIQSRMTUDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685422
Record name 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-83-3
Record name 2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the fluorophenyl and methoxyphenol groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and specialized catalysts, such as platinum and carbon or Raney nickel, can enhance the efficiency and yield of the reaction . The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Fluorophenyl)-2-methoxyphenol is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.

Medicine: In medicine, 5-(2-Fluorophenyl)-2-methoxyphenol has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The methoxyphenol group can interact with various pathways, modulating their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2-Fluorophenyl)-2-methoxyphenol with structurally and functionally related compounds, emphasizing substituent effects, stability, and applications:

Compound Name Molecular Formula Key Substituents Stability/Bioactivity Insights Reference
5-(2-Fluorophenyl)-2-methoxyphenol C₁₃H₁₁FO₂ 2-methoxy, 5-(2-fluorophenyl) Hypothesized to exhibit enhanced metabolic stability due to fluorine substitution. Inferred
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 2-methoxy, 5-(3,5-difluorophenyl) Higher lipophilicity and potential bioactivity due to dual fluorine atoms .
2-Fluorophenol C₆H₅FO 2-fluoro, phenol Simpler structure; lower stability in acidic conditions (e.g., simulated gastric fluid) .
2-Hydroxy-4-methoxybenzophenone C₁₄H₁₂O₃ 2-hydroxy, 4-methoxy, benzophenone UV-absorbing properties; used in sunscreen formulations .
Schiff Base Ligand (HL) C₁₀H₈N₂O₂S 2-methoxy, thiadiazole-imino Cu(II) complex showed potent larvicidal activity (survival rates <20%) .
5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol C₁₉H₂₀N₃O₃ Triazol-ol, 2-methoxy, 3-methoxyphenethyl Demonstrated crystallographic stability; R-factor = 0.048 in X-ray studies .

Key Findings:

Fluorine Substitution Effects: Fluorine at the phenyl ring (e.g., 2-fluorophenyl vs. 3,5-difluorophenyl) significantly alters electronic properties and metabolic stability. For instance, 5-(3,5-difluorophenyl)-2-methoxyphenol (CAS 918629-67-1) exhibits higher lipophilicity, which may enhance blood-brain barrier penetration compared to mono-fluorinated analogs . In contrast, 2-fluorophenol (CAS 367-12-4) degrades in simulated gastric fluid, suggesting that additional functional groups (e.g., methoxy) in 5-(2-fluorophenyl)-2-methoxyphenol could mitigate instability .

Methoxy Group Influence: The 2-methoxy group in phenolic compounds enhances hydrogen-bonding capacity and solubility. For example, the Schiff base ligand (HL) with a 2-methoxy group formed stable metal complexes with Cu(II), Co(II), and Zn(II), with the Cu(II) complex showing superior bioactivity .

Biological Activity: Fluorinated phenolic derivatives are often explored for antimicrobial or insecticidal properties. The Cu(II)-Schiff base complex (derived from 2-methoxyphenol) reduced larval survival rates to <20%, suggesting that fluorinated analogs like 5-(2-fluorophenyl)-2-methoxyphenol could exhibit similar efficacy .

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